Methylsilanol acetyltyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
476170-34-0 |
|---|---|
Molecular Formula |
C13H19NO6Si |
Molecular Weight |
313.38 |
IUPAC Name |
(2S)-2-acetamido-3-[4-[dihydroxy(methyl)silyl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO6Si/c1-8(14)13-11(12(15)16)7-9-3-5-10(6-4-9)19-20(2,17)18/h3-6,11,17-18H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
QUZHVBYUUJXYPP-LBPRGKRZSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methylsilanol acetyltyrosine; Tyrosilane; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Methylsilanol Acetyltyrosine Synthesis
The principal and most well-documented method for synthesizing this compound involves the direct condensation of methylsilanetriol (B1219558) with N-acetyl-L-tyrosine. rsc.orgbiosiltech.comulprospector.comulprospector.comknowde.com This reaction forms the core of its industrial production and laboratory-scale synthesis.
Condensation Reactions Involving Methylsilanetriol and N-Acetyl-Tyrosine
The synthesis of this compound is achieved through a condensation reaction between methylsilanetriol and N-acetyl-L-tyrosine. rsc.orgbiosiltech.comulprospector.comulprospector.comknowde.com In this process, a hydroxyl group from methylsilanetriol reacts with the carboxylic acid group of N-acetyl-L-tyrosine, forming an ester-like linkage and eliminating a molecule of water. The resulting molecule combines the organosilicon moiety with the amino acid derivative.
The reaction can be represented as follows:
CH₃Si(OH)₃ + C₁₁H₁₃NO₄ → C₁₂H₁₇NO₅Si + H₂O (Methylsilanetriol) + (N-acetyl-L-tyrosine) → (this compound) + (Water)
This synthetic approach is favored for its directness and the availability of the starting materials. N-acetyl-L-tyrosine is readily prepared through the acetylation of L-tyrosine. caltech.educaltech.edu
Optimizing Reaction Conditions and Yields in Laboratory Synthesis
The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Key parameters that are typically optimized in a laboratory setting include temperature, solvent, catalyst, and reactant stoichiometry. While specific data for the optimization of this compound synthesis is not extensively published, general principles of silanol (B1196071) chemistry can be applied.
Interactive Table: Hypothetical Optimization of this compound Synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 50°C | 80°C | Higher temperatures may increase reaction rate but risk side reactions or degradation. |
| Solvent | Toluene | Dioxane | Solvent-free | Solvent choice affects solubility and reaction kinetics. Solvent-free conditions are a green chemistry goal. |
| Catalyst | None | Acid Catalyst (e.g., p-TSA) | Base Catalyst (e.g., Triethylamine) | Catalysts can significantly accelerate the condensation reaction. |
| Stoichiometry (Molar Ratio of Methylsilanetriol:N-Acetyl-Tyrosine) | 1:1 | 1.2:1 | 1:1.2 | Varying the ratio can push the equilibrium towards product formation and maximize the use of a key reactant. |
| Hypothetical Yield | Low | Moderate | High | Optimal conditions lead to higher product yield. |
Exploration of Alternative Synthetic Routes and Precursors
While direct condensation is the standard, research into alternative synthetic routes for silanols is an active area, driven by the desire for milder conditions and greater efficiency. For silanol synthesis in general, methods such as the hydrolysis of chlorosilanes or the oxidation of silanes are common. mdpi.comrsc.org Another approach is dehydrocoupling between hydrosilanes and silanols, which offers a different pathway to form siloxane bonds. rsc.org
For this compound, alternative precursors could also be considered. For instance, instead of N-acetyl-L-tyrosine, other N-acyl tyrosine derivatives could be used to generate analogs of the final compound. academie-sciences.frnih.gov
Strategies for Structural Modifications and Analog Synthesis for Mechanistic Probing
To investigate the mechanism of action of this compound, researchers can synthesize a variety of structural analogs. These modifications can help to elucidate the roles of different parts of the molecule.
Key Structural Modification Strategies:
Modification of the Silicon Moiety: Replacing the methyl group on the silicon atom with other alkyl or aryl groups would alter the steric and electronic properties of the silanol.
Alteration of the Amino Acid Backbone: Substituting N-acetyl-L-tyrosine with other N-acylated amino acids would probe the importance of the tyrosine side chain. academie-sciences.frnih.gov
Derivatization of the Silanol Group: The hydroxyl group on the silicon is crucial for its reactivity and interactions. escholarship.orgchemrxiv.org Creating derivatives where this group is capped or altered can help to understand its role in biological or chemical processes.
Interactive Table: Examples of Structural Analogs for Mechanistic Studies.
| Analog Name | Modification from this compound | Purpose of Modification |
| Ethylsilanol Acetyltyrosine | Methyl group on silicon replaced with an ethyl group. | To assess the effect of a larger alkyl group on activity. |
| Methylsilanol Acetylphenylalanine | N-acetyl-L-tyrosine replaced with N-acetyl-L-phenylalanine. | To determine the role of the phenolic hydroxyl group of tyrosine. |
| Trimethylsilyl-capped this compound | The hydroxyl group of the silanol is replaced with a trimethylsilyl (B98337) group. | To block the reactivity of the silanol group and study its importance. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of silanol synthesis, this includes using less hazardous solvents, developing catalyst-free reactions, and utilizing more sustainable starting materials. nih.govmdpi.com
Recent advancements in silane (B1218182) and silanol synthesis highlight several green approaches that could be applicable to the production of this compound:
Catalyst-Free Dehydrogenative Coupling: Some silanol syntheses can proceed at room temperature without a catalyst, generating hydrogen gas as the only byproduct. nih.gov
Photocatalytic Oxidation: Using light to drive the oxidation of silanes to silanols presents a metal-free and sustainable alternative to traditional methods. mdpi.com
Use of Water as an Oxidant: The selective conversion of silanes to silanols using water as the oxidant is a highly attractive green method, as it produces hydrogen as a valuable byproduct. rsc.org
The adoption of such green chemistry principles could lead to more sustainable and efficient manufacturing processes for this compound and related compounds.
Advanced Characterization Techniques for Research Integrity
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of methylsilanol acetyltyrosine, which is formed from the reaction of methylsilanetriol (B1219558) and N-acetyl-tyrosine. biosiltech.com These methods probe the interactions of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While specific NMR data for this compound is not widely available in published literature, the expected spectra can be inferred from its constituent parts: N-acetyl-L-tyrosine and a methylsilanol moiety.
For the N-acetyl-L-tyrosine portion, ¹H NMR would show characteristic signals for the aromatic protons on the tyrosine ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the acetyl group. nih.gov The attachment of the methylsilanol group to the phenolic oxygen of tyrosine would induce a downfield shift in the signals of the adjacent aromatic protons due to the electron-withdrawing nature of the silyl (B83357) group. Furthermore, a distinct signal corresponding to the methyl group attached to the silicon atom would be expected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on known values for N-acetyl-L-tyrosine and general principles of silylation effects. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Methyl (CH₃) | ~2.0 | ~23 |
| α-CH | ~4.5 | ~55 |
| β-CH₂ | ~3.0 | ~37 |
| Aromatic CH | ~6.9 - 7.2 | ~116 - 131 |
| Si-CH₃ | ~0.1 - 0.5 | ~0 - 5 |
| Acetyl Carbonyl (C=O) | - | ~172 |
| Carboxyl Carbonyl (C=O) | - | ~175 |
| Aromatic C-O-Si | - | ~155 |
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (formula: C₁₂H₁₇NO₆Si), the exact molecular weight is 299.35 g/mol . thegoodscentscompany.com
When analyzed by a technique like electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 300. High-resolution mass spectrometry would allow for the confirmation of the elemental composition (C₁₂H₁₇NO₆Si) with high accuracy, typically within a few parts per million (ppm). thermofisher.com
Fragmentation analysis (MS/MS) would reveal characteristic losses. For instance, fragmentation could involve the cleavage of the silyl group, the loss of water (H₂O) from the silanol (B1196071) moieties, or the loss of the acetyl group. The fragmentation pattern of the N-acetyl-L-tyrosine core is well-documented and would serve as a reference. nih.govchemicalbook.com These fragmentation pathways help to piece together the molecular structure and confirm the identity of the compound. Silylation is a common derivatization technique in MS to increase the volatility and thermal stability of analytes like amino acids. creative-proteomics.comresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in chemical analysis, often used for monitoring reaction progress and assessing the purity of the final product. drawellanalytical.commrclab.com
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. mrclab.com The IR spectrum of this compound would display a combination of bands characteristic of its functional groups. Key expected absorptions include:
O-H stretching: A broad band from the silanol (Si-OH) and carboxylic acid groups.
N-H stretching: A band around 3300 cm⁻¹ from the amide group.
C-H stretching: Signals for both aromatic and aliphatic C-H bonds.
C=O stretching: Strong absorptions around 1700-1740 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (amide I).
C=C stretching: Bands in the 1600-1450 cm⁻¹ region from the aromatic ring.
Si-O and Si-C stretching: Characteristic bands in the fingerprint region (below 1200 cm⁻¹) confirming the presence of the organosilicon moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions, primarily in molecules with chromophores like aromatic rings. process-insights.com The N-acetyl-L-tyrosine part of the molecule contains a phenolic chromophore, which absorbs UV light. d-nb.info Typically, tyrosine and its derivatives show absorption maxima around 275-280 nm. nih.gov The attachment of the methylsilanol group to the phenolic oxygen would likely cause a slight shift (either a bathochromic/red shift or hypsochromic/blue shift) in the absorption maximum. This technique is highly effective for quantitative analysis and can be used to monitor the consumption of the N-acetyl-tyrosine starting material during the synthesis reaction. drawellanalytical.comnih.gov
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. semanticscholar.org A reversed-phase HPLC method would be the standard approach for purity determination.
Method Development: A typical method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. creative-proteomics.com Detection is typically performed using a UV detector set to the absorption maximum of the analyte (around 275-280 nm). researchgate.netresearchgate.net
Validation: A validated HPLC method ensures reliability and accuracy. Key validation parameters include:
Specificity: The ability to resolve the main compound peak from potential impurities and starting materials.
Linearity: Demonstrating a direct relationship between peak area and concentration over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Time-programmed gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is best suited for analyzing thermally stable and volatile compounds. aidic.it While this compound itself is not sufficiently volatile for direct GC analysis, the technique is invaluable for detecting volatile impurities that may be present from the synthesis process or as degradation products. thermofisher.com
Potential volatile impurities could include residual solvents or byproducts from the synthesis of the methylsilanetriol precursor. Headspace GC-MS is a particularly powerful variant for detecting trace levels of such volatile organic compounds (VOCs) in the final product. chromatographyonline.comshimadzu.com
For the analysis of non-volatile compounds like this compound via GC, a derivatization step, such as further silylation to cap the polar hydroxyl and carboxyl groups, would be necessary to increase volatility and thermal stability. creative-proteomics.comcreative-proteomics.com This approach, often coupled with mass spectrometry (GC-MS), allows for the separation and identification of the derivatized compound and related non-volatile impurities. nih.govresearchgate.net
Advanced Microscopic Techniques for Material Science Research
Advanced microscopic methods are crucial for characterizing materials at the nanoscale, providing information on surface topography and morphology. Atomic Force Microscopy (AFM) is a particularly relevant technique in this context.
While direct AFM imaging of individual this compound molecules is not a typical application, the technique has been utilized to study and visualize delivery systems that incorporate this compound. For example, research in cosmetic science has explored the use of liposomes as carriers for active ingredients like this compound. google.comepo.org
In these applications, AFM is used to characterize the surface of materials treated with these liposomal formulations. A patent describes using AFM to visualize a network of cationic polymers and bound liposomes on a substrate. google.comepo.org The resulting images reveal the surface morphology, showing flatter, higher regions corresponding to the liposomes attached to the polymer network. google.comepo.orggoogle.com This type of analysis is vital for confirming the structure and efficacy of such delivery systems, ensuring that the active ingredient is properly encapsulated and distributed on a surface.
In Vitro and Ex Vivo Mechanistic Investigations of Biological Activity
Cellular and Subcellular Interaction Studies
Silanols, the chemical family to which methylsilanol acetyltyrosine belongs, are recognized for their inherent affinity for cell membranes. biosiltech.com This characteristic suggests a likely interaction with the constituents of these membranes. biosiltech.com The structure of this compound, which results from the reaction of methylsilanetriol (B1219558) with N-acetyl-tyrosine, is designed to engage with cellular membranes. biosiltech.comspecialchem.com While direct, detailed biophysical studies on the specific interactions between this compound and phospholipid bilayers are not extensively documented in the provided search results, the natural affinity of silanols for cell membranes is a foundational aspect of its proposed mechanism of action. biosiltech.com This interaction is considered a precursor to its subsequent influence on cellular functions. biosiltech.com
The influence of this compound on intercellular communication has been investigated using co-culture systems that mimic the epidermal environment. biosiltech.com Specifically, studies involving both keratinocytes and melanocytes have been conducted to simulate the "melano-epidermic" unit. biosiltech.com
In these co-culture systems, the presence of this compound led to a greater production of melanin (B1238610) by melanocytes when they were cultured together with keratinocytes. biosiltech.com This finding suggests that this compound is involved in the communication between these two cell types. biosiltech.com The tanning activation efficacy of the compound is attributed not only to its direct effect on melanocytes but also to its contribution to the communication between keratinocytes and melanocytes. biosiltech.com
Table 1: Effect of this compound on Melanogenesis in Different Culture Systems
| Culture System | Observation | Implication |
| Melanocytes only | Stimulation of melanin production. biosiltech.com | Direct effect on melanocyte function. biosiltech.com |
| Keratinocyte-Melanocyte Co-culture | Enhanced melanin production compared to melanocytes alone. biosiltech.com | Involvement in intercellular communication pathways. biosiltech.com |
Research on a related organic silicon compound, methylsilanol mannuronate, provides insights into the potential effects on extracellular matrix (ECM) components. In a study using human skin fibroblasts, a medical device containing methylsilanol mannuronate and resveratrol (B1683913) was shown to increase the gene expression of key ECM components. nih.gov
After 48 hours of treatment, there was a significant increase in the expression of collagen type I and elastin (B1584352) genes. nih.gov Furthermore, the expression of hyaluronan synthase 2 (HAS2), the enzyme responsible for producing high-molecular-weight hyaluronic acid, was also elevated. nih.gov While this study did not directly use this compound, it demonstrates the capacity of a silanol (B1196071) to modulate crucial components of the skin's dermal matrix. nih.gov
Table 2: Gene Expression of Extracellular Matrix Components in Human Skin Fibroblasts Treated with a Methylsilanol Mannuronate-Containing Solution
| Gene | Fold Increase in Expression (after 48 hours) |
| Collagen Type I | 4.7 nih.gov |
| Elastin | 2.5 nih.gov |
| Hyaluronan Synthase 2 (HAS2) | 25 (after 24 hours) nih.gov |
The impact of silanols on cell viability has been assessed using standard toxicological assays. In a study on human skin fibroblasts, the viability of cells treated with a solution containing methylsilanol mannuronate was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov
The results indicated that the tested solution did not negatively impact cell viability at the tested concentrations and, in some cases, showed a slight increase in viability compared to the negative control. nih.gov This suggests that the compound is not cytotoxic to fibroblasts under the experimental conditions. nih.gov
Table 3: Cell Viability of Human Fibroblasts Treated with a Methylsilanol Mannuronate-Containing Solution (MTT Assay)
| Treatment Concentration | Time Point | Cell Viability (% of Negative Control) |
| 0.2 mg/mL | 24 hours | ~100% nih.gov |
| 1 mg/mL | 24 hours | ~105% nih.gov |
| 0.2 mg/mL | 48 hours | ~102% nih.gov |
| 1 mg/mL | 48 hours | ~110% nih.gov |
Enzymatic and Biochemical Pathway Research
A key aspect of the mechanism of action of this compound involves its ability to stimulate the adenylate cyclase enzyme. biosiltech.com This membrane-bound enzyme is crucial for the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes, including melanogenesis. biosiltech.com
The stimulation of adenylate cyclase and the subsequent increase in cAMP levels are believed to be a direct result of the interaction of this compound with the cell membrane. biosiltech.com This activation of the cAMP signaling pathway is a primary mechanism through which the compound is thought to directly influence melanocyte activity and promote melanin synthesis. biosiltech.com
Studies on Tyrosinase Activity Modulation in Biochemical Assays
Tyrosinase is a critical enzyme in the production of melanin, the pigment responsible for coloration. nih.gov The modulation of its activity is a key area of research. While direct studies on this compound's effect on tyrosinase activity in biochemical assays are not extensively detailed in the provided results, it is often included in formulations aimed at influencing melanogenesis. google.comgoogle.comgoogle.com The acetylated form of tyrosine, a component of this compound, has been noted in research, although N-acetyl-L-tyrosine showed little to no effect on tyrosinase activity in some studies. nih.gov However, other research indicates that N-acetyl-L-tyrosine can be a substrate for tyrosinase, with its conversion being monitored over time. researchgate.net The broader class of silanols, to which this compound belongs, is thought to interact with cell membrane constituents, potentially stimulating enzymes like adenylate-cyclase which is involved in regulating melanogenesis. biosiltech.com
Influence on Prolyl Hydroxylase Activity and Collagen Synthesis Pathways
Prolyl hydroxylase is an enzyme crucial for the stability of collagen, a primary structural protein in the skin. nih.gov While direct studies on this compound's effect on prolyl hydroxylase are not explicitly available, related organic silicon compounds have been shown to modulate its activity rather than directly altering collagen gene expression. nih.gov Some silanol derivatives are even listed as potential prolyl hydroxylase inhibiting agents. google.comepo.orggoogle.com
In terms of collagen synthesis, research on a silanol-based medical device containing monomethylsilanol mannuronate demonstrated a significant increase in collagen type I gene expression in human skin fibroblasts after 48 hours. nih.govresearchgate.net This suggests that the organic silicon component may play a role in stimulating collagen production. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition Studies
Angiotensin-converting enzyme (ACE) plays a key role in regulating blood pressure. mayoclinic.orgwikipedia.org this compound has been identified as an ACE inhibitor. medkoo.com However, studies on polypeptide mimics with a central methylsilanol group found them to be poor inhibitors of ACE, with IC50 values above 3000 nM. nih.gov In contrast, silanediol (B1258837) tripeptide mimics showed potent ACE inhibition. nih.gov This suggests that the specific structure of the silanol compound is critical for its inhibitory activity. nih.govwikipedia.org
Molecular Level Mechanistic Elucidations
Delving deeper into the molecular interactions of this compound provides further insight into its biological functions.
Studies on Radical Scavenging and Antioxidant Mechanisms in Controlled Cellular Models
This compound is recognized for its anti-free radical properties. biosiltech.com Silanols, in general, are known to have a natural affinity for cell membranes, which could facilitate their protective actions. biosiltech.com While specific studies detailing the radical scavenging mechanisms of this compound in controlled cellular models are not abundant in the search results, its role as an antioxidant is a recurring theme. ulprospector.com
Protein-Ligand Binding Investigations (e.g., Interactions with Specific Enzymes, Transport Proteins)
The interaction of silanols with proteins is a key aspect of their biological activity. Silanols are believed to interact with the constituents of cell membranes. biosiltech.com In the context of ACE inhibition, the binding of silanediols to the active site zinc of the enzyme is thought to be a key mechanism, whereas methylsilanols ligate poorly. nih.gov This highlights the importance of the specific molecular structure in determining protein-ligand interactions.
Gene Expression and Protein Synthesis Regulation in Cultured Cells (e.g., Hyaluronan Synthase 2 (HAS2), Collagen Type I, Elastin)
Studies on a silanol-based product, RRS® Silisorg, which contains monomethylsilanol mannuronate, have provided valuable data on gene expression regulation in human skin fibroblasts. nih.govresearchgate.net
Table 1: Gene Expression Fold Increase in Human Fibroblasts Treated with a Silanol-Based Product
| Gene | Concentration | 24 hours | 48 hours |
| HAS2 | 1 mg/mL | 25x | 10.5x |
| Collagen Type I | 1 mg/mL | - | 4.7x |
| Elastin | 1 mg/mL | - | 2.5x |
Data sourced from a study on RRS® Silisorg containing monomethylsilanol mannuronate. nih.govresearchgate.net
These results show a significant and rapid increase in the gene expression of Hyaluronan Synthase 2 (HAS2), followed by a delayed but notable increase in Collagen Type I and Elastin gene expression. nih.govresearchgate.net This suggests a mechanism where the silanol component stimulates the production of key extracellular matrix components. nih.govresearchgate.net
Theoretical and Computational Approaches
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as methylsilanol acetyltyrosine, might bind to a biological receptor and the stability of that interaction over time.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies would be essential to understand its interaction with targets like tyrosinase or other proteins involved in melanogenesis. google.com The process involves placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Although specific docking studies on this compound are not published, research on other organosilicon molecules has utilized these methods to elucidate binding mechanisms. rsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex. These simulations model the movements of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the protein. Such simulations are critical for confirming whether the initial docked position is maintained in a simulated physiological environment. The application of MD simulations is a common practice in drug design and the study of biomolecular systems. researchgate.netki.si
Table 1: Conceptual Framework for Docking & MD Simulation of this compound
| Computational Step | Objective | Key Parameters Investigated | Hypothetical Target Receptor |
|---|---|---|---|
| Receptor Preparation | Prepare the 3D structure of the target protein for docking. | Removal of water molecules, addition of hydrogen atoms, charge assignment. | Tyrosinase, MC1R google.comgoogle.com |
| Ligand Preparation | Generate a low-energy 3D conformation of this compound. | Bond lengths, angles, torsional angles, charge distribution. | N/A |
| Molecular Docking | Predict the binding pose and affinity of the ligand to the receptor. | Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions. | Tyrosinase Active Site |
| Molecular Dynamics Simulation | Assess the stability of the predicted ligand-receptor complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy. | Complex in simulated water box |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. mdpi.com These calculations provide a fundamental understanding of a molecule's properties, which classical molecular mechanics cannot capture.
For this compound, DFT studies could predict:
Charge Distribution: Understanding how charge is distributed across the molecule helps predict its interaction with polar receptors and its solubility.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability. mdpi.com
Reactivity Descriptors: Parameters like electronegativity, hardness, and softness can be calculated to predict how the molecule will behave in chemical reactions.
While DFT has been applied extensively to various organosilicon compounds to understand their unique reactivity compared to carbon analogs, specific studies on this compound are not documented. mdpi.commemphis.edu The rational design of catalysts and the prediction of reaction mechanisms in organosilicon chemistry have been successfully guided by QM calculations. hokudai.ac.jp
Table 2: Key Electronic Properties Calculable via DFT for this compound
| Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Bond Dissociation Energies | Predicts the stability of specific bonds (e.g., Si-C, Si-O) within the molecule. rsc.org |
Structure-Activity Relationship (SAR) Modeling based on In Vitro Data
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are essential in drug discovery and toxicology for optimizing lead compounds and predicting the activity of new ones. lhasalimited.orgnih.gov
To develop a SAR model for this compound, a set of structurally related organosilicon analogs would be synthesized and tested in relevant in vitro assays (e.g., tyrosinase inhibition assay). The structural features (descriptors) of these molecules would then be correlated with their measured activity. Key steps would include:
Data Set Curation: Gathering a dataset of organosilicon compounds with measured biological activity.
Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, physicochemical) for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. researchgate.net
Validation: Rigorously validating the model's predictive power using internal and external test sets.
The development of such models for organosilicon compounds is an active area of research, partly because this chemical space is not well-represented in many existing toxicological and activity databases. lhasalimited.org
Prediction of Stability and Transformation Pathways in Simulated Biological Milieus
Computational methods can be used to predict how stable this compound is under physiological conditions and what metabolic or degradation products might form. The stability of organosilicon compounds can differ significantly from their carbon counterparts. For instance, the Si-H bond is readily hydrolyzed, whereas the Si-C and Si-O bonds are generally more stable. rsc.org
Computational approaches to predict stability include:
QM/MM Simulations: Hybrid Quantum Mechanics/Molecular Mechanics simulations can model reactions, such as hydrolysis, in a complex environment like a solvent box or an enzyme active site.
Thermodynamic Calculations: Predicting the thermodynamics of potential degradation reactions (e.g., hydrolysis of the silanol (B1196071) group or enzymatic cleavage of the acetyltyrosine moiety). Studies have shown that very few Si-containing chemical bonds are stable in water, which would heavily influence the transformation pathways of this compound. nih.gov The high stability of siloxanes, however, can lead to environmental persistence. mst.dk
Cheminformatics and Data Mining for Related Organosilicon Bioactivity
Cheminformatics and data mining involve the analysis of large chemical and biological datasets to identify trends and predict properties. nih.govfrontiersin.org These tools can be applied to the broad class of organosilicon compounds to infer potential activities for this compound.
Key applications include:
Database Mining: Searching chemical databases like ChEMBL or PubChem for organosilicon compounds with similar structural features to this compound and analyzing their documented biological activities. nih.gov
Similarity Searching: Using the structure of this compound as a query to find structurally similar compounds. This can provide clues about its potential biological targets and activities.
Predictive Modeling: Using pre-existing models (if available) or developing new ones based on mined data to predict properties like bioactivity, toxicity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. lhasalimited.orgnih.gov The use of in silico tools is encouraged by regulatory frameworks to reduce animal testing and provide early-stage safety assessments. lhasalimited.org
Future Research Directions and Emerging Paradigms
Development of Novel Analytical Methodologies for Complex Biological Matrices
A significant hurdle in understanding the biological fate and activity of methylsilanol acetyltyrosine is the challenge of its detection and quantification within complex biological systems. Future research must prioritize the development of robust and sensitive analytical techniques. Current methods for the analysis of organosilicon compounds often involve sophisticated approaches such as mass spectrometry. For instance, studies on silica-exposed cells have utilized mass spectrometry to profile changes in metabolites and proteins. nih.govplos.orgresearchgate.net
Future methodologies could focus on liquid chromatography-mass spectrometry (LC-MS) based approaches, which are well-suited for separating and identifying small molecules in biological fluids and tissues. nih.gov The development of specific monoclonal antibodies against this compound could also pave the way for highly sensitive immunoassays like ELISA, offering a higher throughput for screening studies. Furthermore, adapting techniques used for other organosilicon compounds, such as derivatization to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis, could be explored. researchgate.net
| Analytical Technique | Potential Application for this compound | Key Advantages |
| LC-MS | Quantification in plasma, urine, and cell lysates. | High sensitivity and specificity. |
| Immunoassays (ELISA) | High-throughput screening of biological samples. | High specificity and suitability for large sample numbers. |
| GC-MS | Analysis after derivatization to increase volatility. | Well-established for certain small molecules. |
| ICP-MS | Elemental analysis of silicon content. | Provides total silicon concentration. |
Exploration of Mechanistic Diversity Across Diverse Cell Types and Organoid Models
The biological effects of this compound are likely to be highly dependent on the cellular context. Preliminary research into organosilicon compounds has revealed a range of biological activities. nih.govresearchgate.net Therefore, a crucial future direction is the systematic evaluation of its effects across a wide spectrum of cell types, including but not limited to, keratinocytes, fibroblasts, neurons, and immune cells.
The use of advanced in vitro models, such as 3D organoids and co-culture systems, will be instrumental in mimicking the complexity of human tissues and providing more physiologically relevant insights into the compound's mechanism of action. These studies should aim to elucidate key signaling pathways modulated by this compound, its impact on cellular processes like proliferation, differentiation, and extracellular matrix synthesis, and its potential interactions with cellular membranes and proteins.
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
To gain a holistic understanding of the cellular response to this compound, the integration of advanced omics technologies is paramount. Proteomics and metabolomics, in particular, offer powerful tools for unbiased, large-scale analysis of molecular changes within a biological system. nih.govresearchgate.netlumc.nl
Proteomic studies can identify proteins that are differentially expressed or post-translationally modified upon treatment with this compound, offering clues to its mechanism of action and potential protein targets. nih.govbrighton.ac.ukrsc.orgfrontiersin.org For example, proteomic analysis of cells exposed to other silicon-containing compounds has revealed alterations in proteins involved in energy metabolism and antioxidant activity. nih.gov
Metabolomic profiling can reveal changes in the cellular metabolome, providing a functional readout of the physiological state of the cell and identifying metabolic pathways affected by the compound. nih.govnih.gov Studies on other chemical exposures have demonstrated the utility of metabolomics in identifying biomarkers of effect. nih.gov
| Omics Technology | Research Question for this compound | Expected Outcome |
| Proteomics | Which proteins are up- or down-regulated in cells treated with the compound? | Identification of direct and indirect protein targets and affected signaling pathways. |
| Metabolomics | How does the compound alter the metabolic profile of cells? | Understanding of the functional consequences of treatment and identification of metabolic pathways involved. |
| Transcriptomics | Which genes are differentially expressed in response to the compound? | Insight into the transcriptional regulation of cellular responses. |
Bio-conjugation Strategies for Targeted Delivery and Bio-functionalization in Advanced In Vitro Systems
The unique chemical properties of the silanol (B1196071) group in this compound open up possibilities for innovative bio-conjugation strategies. newcastle.edu.au Future research should explore the covalent linkage of this compound to various molecules to enhance its properties and enable targeted delivery. pharmiweb.comnih.gov
For instance, conjugation to cell-penetrating peptides could facilitate its intracellular uptake. Linking it to specific antibodies or ligands could enable targeted delivery to particular cell types or tissues, a strategy that has shown promise for other therapeutic agents. nih.gov Furthermore, the functionalization of surfaces, such as those in microfluidic devices or on nanoparticles, with this compound could be used to create bioactive interfaces for advanced in vitro studies. The surface of mesoporous silica (B1680970) nanoparticles, for example, can be functionalized with silanol groups for drug delivery applications. newcastle.edu.au The modification of surfaces with silane (B1218182) coupling agents is a known strategy to enhance material properties for biomedical applications. nih.gov
Addressing Foundational Gaps in the Understanding of Organosilicon Bioactivity
Despite the growing interest in organosilicon compounds for biomedical applications, there remain significant foundational gaps in our understanding of their bioactivity. nih.govresearchgate.net Future research on this compound should aim to address some of these fundamental questions.
A key area of investigation is the structure-activity relationship of organosilicon compounds. nih.gov Systematic modifications of the this compound structure, such as altering the substituents on the silicon atom or modifying the acetyltyrosine moiety, could provide valuable insights into the chemical features that govern its biological effects. Furthermore, comparative studies with its carbon-based analogue would be crucial to delineate the specific contribution of the silicon atom to its activity. The stability of organosilicon molecules is a critical factor for their medicinal use and is influenced by the substituents attached to the silicon atom. acs.org
High-Throughput Screening Methodologies for Compound Libraries
To accelerate the discovery of new applications for this compound and related organosilicon compounds, the adoption of high-throughput screening (HTS) methodologies is essential. nih.govnih.govmdpi.com HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.govmdpi.com
Future research should involve the development of robust and miniaturized assays suitable for HTS to screen for various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability and morphology. The inclusion of this compound and its derivatives in diverse chemical libraries for screening against a wide range of biological targets could uncover novel and unexpected therapeutic opportunities. ku.edubiocrick.com The synthesis of diverse organosilicon small molecules for cellular profiling has been demonstrated as a viable approach to discovering new biological activities. figshare.com
Q & A
Q. What mechanistic studies are needed to clarify this compound’s interaction with biological membranes?
- Methodological Answer: Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms in lipid monolayers. Complement with molecular dynamics simulations to model interactions between silanol groups and phospholipid headgroups. Validate findings using fluorescence anisotropy or atomic force microscopy (AFM) .
Q. How can researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer: Conduct systematic reviews comparing in vitro and in vivo studies, focusing on variables like cell line specificity (e.g., keratinocytes vs. fibroblasts) and delivery systems (e.g., liposomal vs. aqueous). Apply meta-analysis tools to quantify heterogeneity, as recommended in COSMOS-E guidelines .
Data Interpretation & Integration
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) for EC50/IC50 determination. For omics datasets (e.g., metabolomics), apply pathway enrichment analysis to identify perturbed pathways, as shown in studies linking acetyltyrosine to vitamin B6 metabolism .
Q. How can this compound research be contextualized within broader organosilicon chemistry?
- Methodological Answer: Compare its reactivity and applications with structurally analogous compounds (e.g., methylsilanol ascorbate, methylsilanol carboxymethyl theophylline). Highlight unique properties, such as hydrogen-bonding capacity in crystalline states, using X-ray data from related siloxanes .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical reporting of this compound’s safety profile in preclinical studies?
Q. How can researchers enhance reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
